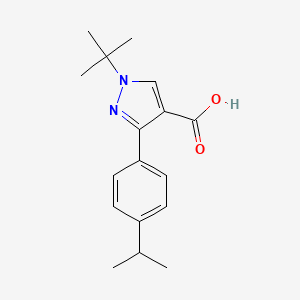
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TPPC and has been synthesized using various methods. TPPC has been found to have several biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of TPPC is not fully understood. However, it has been suggested that TPPC may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer. Additionally, TPPC may also modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
TPPC has been found to have several biochemical and physiological effects. For example, TPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, TPPC has been found to induce apoptosis (programmed cell death) in cancer cells. TPPC has also been found to modulate the activity of certain signaling pathways involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TPPC has several advantages for use in lab experiments. For example, TPPC has been found to be relatively stable under various conditions, making it suitable for use in long-term experiments. Additionally, TPPC has been found to be relatively non-toxic, making it suitable for use in cell culture experiments. However, TPPC has some limitations. For example, TPPC is relatively insoluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on TPPC. One area of research is the development of new synthesis methods for TPPC that are more efficient and yield higher purity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by TPPC. Additionally, further research is needed to determine the efficacy and safety of TPPC in animal models and human clinical trials. Finally, the potential applications of TPPC in other areas of research, such as neurodegenerative diseases, should be explored.
Synthesemethoden
TPPC can be synthesized using a variety of methods, including the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with ethyl chloroformate in the presence of a base. The synthesis of TPPC has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
TPPC has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicine. TPPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, TPPC has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)15-14(16(20)21)10-19(18-15)17(3,4)5/h6-11H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJZUNKYZTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

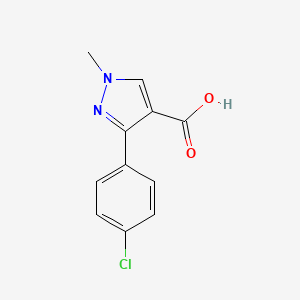
![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)

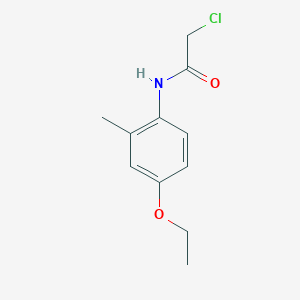
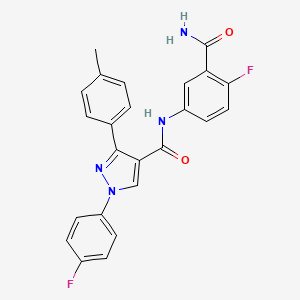
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)
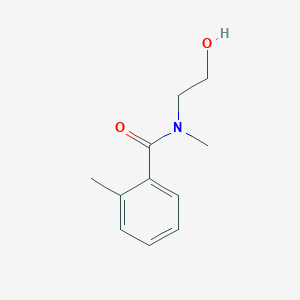
![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
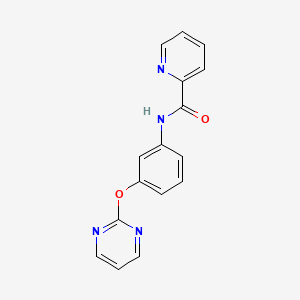
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)